

# An In-depth Technical Guide to the Chemical Structure and Properties of Alpelisib

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## Compound of Interest

Compound Name: *Alpelisib*

Cat. No.: *B612111*

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## For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

**Alpelisib**, marketed under the brand names Piqray and Vijoice, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the alpha-isoform of the phosphatidylinositol 3-kinase (PI3K $\alpha$ ).<sup>[1][2]</sup> Developed by Novartis, it represents a significant advancement in precision medicine, particularly for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.<sup>[3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Alpelisib**. Detailed experimental protocols and visual diagrams of its core signaling pathway are included to support further research and development efforts in the field of oncology.

### Chemical Structure and Identification

**Alpelisib** is a derivative of 2-aminothiazole and pyrrolidine. Its chemical identity is well-defined by several key identifiers.

Identifier	Value
IUPAC Name	(2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
CAS Number	1217486-61-7
Molecular Formula	C <sub>19</sub> H <sub>22</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> S
SMILES	<chem>CC1=C(SC(=N1)NC(=O)N2CCCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F</chem>

Sources: PubChem, Wikipedia

## Physicochemical Properties

The physicochemical properties of **Alpelisib** are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to almost white powder.<sup>[4]</sup>

Property	Value
Molecular Weight	441.47 g/mol
Melting Point	~208°C
Water Solubility	0.00528 mg/mL (practically insoluble)
Solubility in DMSO	88 mg/mL (199.33 mM)
pKa (Strongest Acidic)	7.79
pKa (Strongest Basic)	2.81
LogP	2.76

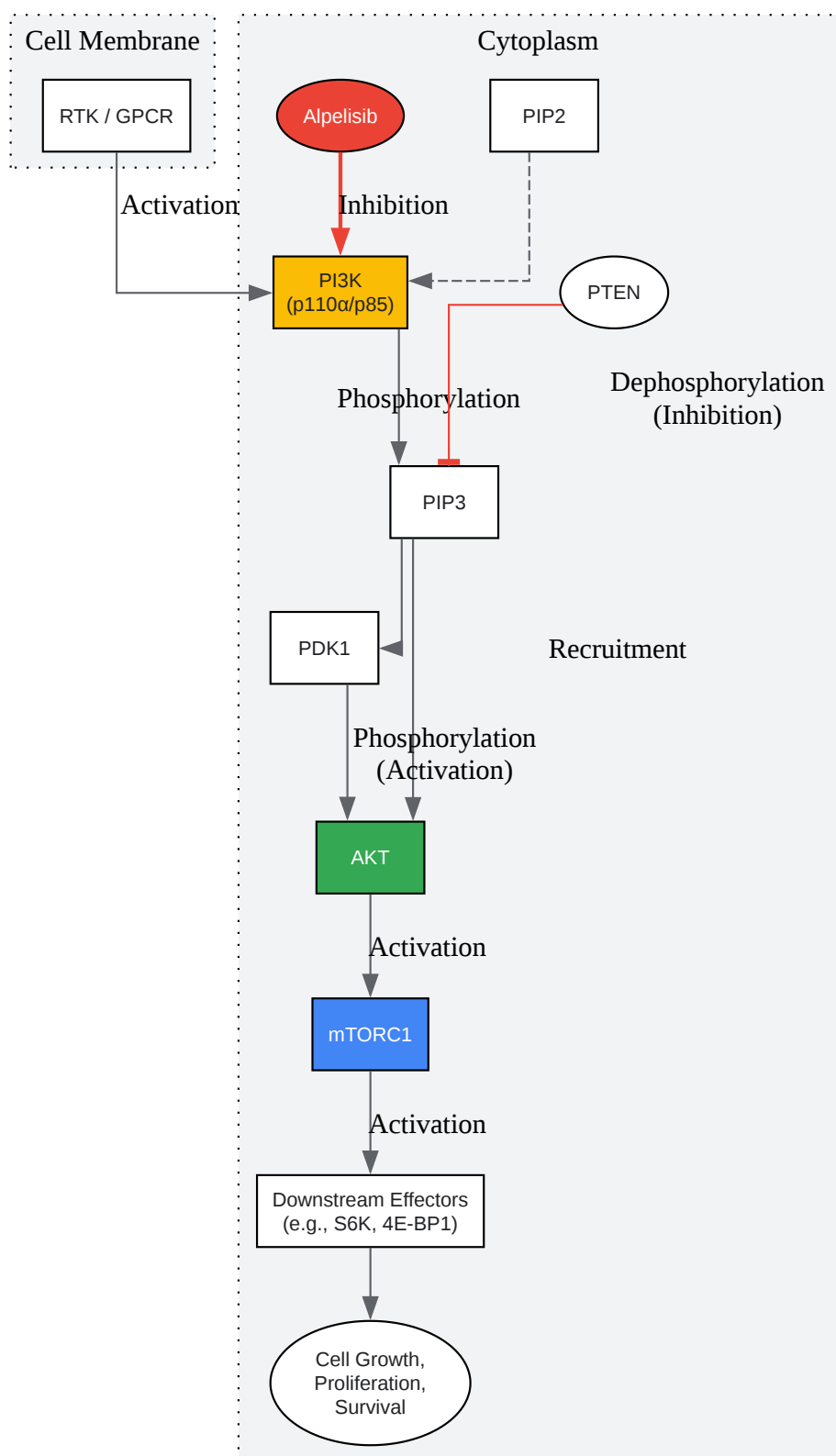
Sources: DrugBank, FDA Access Data, Selleck Chemicals

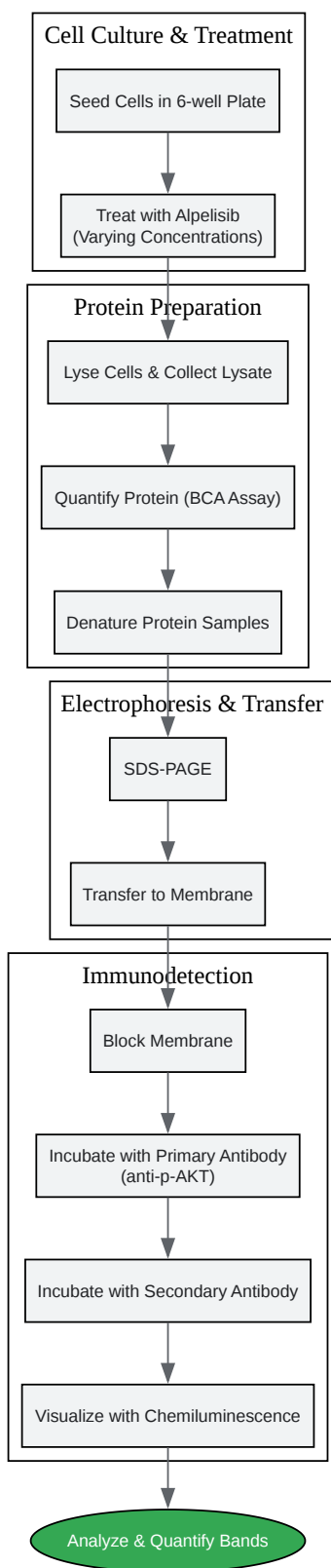
## Mechanism of Action and the PI3K/AKT/mTOR Signaling Pathway

**Alpelisib** is a potent and selective inhibitor of the p110 $\alpha$  catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[5][6] In many cancers, particularly HR+ breast cancer, mutations in the PIK3CA gene lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting uncontrolled cell growth, proliferation, and survival.[5] **Alpelisib** specifically targets the mutated p110 $\alpha$  subunit, blocking the downstream signaling cascade.[5] This targeted inhibition leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring these mutations.[5]

## PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a wide range of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)